Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate
Brand Name: Vulcanchem
CAS No.: 17053-09-7
VCID: VC21046045
InChI: InChI=1S/C8H17O5P/c1-3-12-14(9,13-4-2)7-8-10-5-6-11-8/h8H,3-7H2,1-2H3
SMILES: CCOP(=O)(CC1OCCO1)OCC
Molecular Formula: C8H17O5P
Molecular Weight: 224.19 g/mol

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate

CAS No.: 17053-09-7

Cat. No.: VC21046045

Molecular Formula: C8H17O5P

Molecular Weight: 224.19 g/mol

* For research use only. Not for human or veterinary use.

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate - 17053-09-7

Specification

CAS No. 17053-09-7
Molecular Formula C8H17O5P
Molecular Weight 224.19 g/mol
IUPAC Name 2-(diethoxyphosphorylmethyl)-1,3-dioxolane
Standard InChI InChI=1S/C8H17O5P/c1-3-12-14(9,13-4-2)7-8-10-5-6-11-8/h8H,3-7H2,1-2H3
Standard InChI Key HSSAUZCHJFPHHE-UHFFFAOYSA-N
SMILES CCOP(=O)(CC1OCCO1)OCC
Canonical SMILES CCOP(=O)(CC1OCCO1)OCC

Introduction

Chemical Structure and Properties

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate is characterized by its specific molecular structure that combines a phosphonate group with a dioxolane ring. The compound possesses several key identifiers and physical properties that are essential for understanding its behavior in various chemical environments.

Structural Identifiers

The compound's structural information can be summarized in the following table:

PropertyValue
IUPAC Name2-(diethoxyphosphorylmethyl)-1,3-dioxolane
CAS Number17053-09-7
Molecular FormulaC8H17O5P
Molecular Weight224.19 g/mol
InChIInChI=1S/C8H17O5P/c1-3-12-14(9,13-4-2)7-8-10-5-6-11-8/h8H,3-7H2,1-2H3
InChI KeyHSSAUZCHJFPHHE-UHFFFAOYSA-N
Canonical SMILESCCOP(=O)(CC1OCCO1)OCC

The molecular structure features a phosphonate group (P=O(OEt)2) attached to a methyl linker, which connects to a 1,3-dioxolane ring. This arrangement creates a compound with both polar phosphonate functionality and a cyclic acetal structure.

Physical and Chemical Properties

The presence of the dioxolane ring imparts unique chemical properties to this compound, making it a versatile intermediate in the synthesis of more complex molecules. The compound's phosphonate group contributes significantly to its reactivity profile, while the dioxolane ring influences its stability and interactions with various chemical reagents.

The compound's solubility characteristics are influenced by both the polar phosphonate group and the less polar dioxolane ring, creating a balanced molecule that can interact with a range of solvents. This balance of hydrophilic and hydrophobic regions contributes to its utility in various applications across different fields.

Synthesis Methods

The preparation of Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate can be accomplished through several synthetic routes, each with specific advantages depending on the desired scale and available starting materials.

Laboratory-Scale Synthesis

At the laboratory scale, one common approach involves the reaction of diethyl phosphite with a suitable dioxolane derivative under controlled conditions. This reaction typically requires a catalyst, often a Lewis acid, to facilitate the formation of the phosphonate ester.

The general reaction can be represented as:

Diethyl phosphite + Dioxolane derivative → Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate

The reaction conditions typically involve moderate temperatures and careful control of stoichiometry to optimize yield and minimize side reactions. The choice of solvent and catalyst can significantly impact the efficiency of this transformation.

Industrial Production Methods

For larger-scale production, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors with precise control of reaction parameters ensure consistent product quality. The scalability of the synthesis is achieved through optimization of reaction conditions and the use of high-purity starting materials.

Industrial methods may also involve alternative synthetic routes that are more economically viable at scale, potentially utilizing different catalysts or reaction conditions that are better suited to large-scale manufacturing environments.

Chemical Reactions

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate undergoes various chemical reactions, demonstrating its versatility as a building block in organic synthesis.

Oxidation Reactions

The phosphonate group can be oxidized to form phosphonic acid derivatives, which expands the utility of this compound in various applications. Typical oxidizing agents include hydrogen peroxide and sodium periodate, with reactions usually conducted in aqueous or organic solvents at mild temperatures ranging from 25-50°C.

Reduction Reactions

Reduction of the phosphonate ester can lead to the formation of phosphine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride. These reactions typically require anhydrous conditions, such as in tetrahydrofuran, and are often conducted at low temperatures between 0-25°C to control selectivity.

Substitution Reactions

The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of new carbon-phosphorus bonds. These reactions usually employ alkyl halides and various nucleophiles such as amines or thiols. The reactions are typically conducted in organic solvents like dichloromethane at room temperature.

Applications

The unique structural features of Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate make it valuable across multiple scientific and industrial applications.

Organic Synthesis

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate serves as an important building block in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in multiple chemical transformations, creating pathways to molecules that would otherwise be difficult to access.

The presence of the phosphonate group enables Wittig-type reactions and Horner-Wadsworth-Emmons olefinations, which are powerful methods for carbon-carbon bond formation. These reactions are fundamental in constructing the carbon frameworks of many target molecules.

Materials Science

In materials science, this compound has been explored for applications in developing advanced materials such as:

  • Flame Retardants: The phosphorus component can enhance fire resistance in polymers, making it valuable for safety-critical applications.

  • Plasticizers: The compound can improve flexibility and durability in plastics, contributing to enhanced material properties.

These applications leverage the compound's chemical structure to modify material properties in beneficial ways, demonstrating its utility beyond purely synthetic applications.

Biological Studies

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate has attracted attention for its biological activities, particularly as a probe in enzyme inhibition studies. Its phosphonate group can mimic natural substrates, leading to competitive inhibition of specific enzymes.

In medicinal chemistry, this property is being investigated for potential applications as a drug candidate against various conditions, including viral infections and cancer. The compound's ability to interact with biological systems in specific ways makes it a valuable tool in biochemical research.

Mechanism of Action

The mechanism of action of Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate in various applications is directly related to its structural features and reactive sites.

Enzyme Inhibition

In biological systems, the compound's mechanism often involves interactions with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic the natural substrates of enzymes, leading to competitive inhibition. Additionally, the dioxolane ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

This dual functionality allows the compound to establish multiple points of interaction with biological targets, potentially increasing its effectiveness as a biochemical probe or inhibitor.

Chemical Transformations

In synthetic applications, the mechanism of action typically involves the reactivity of the phosphonate group in various transformations. The phosphorus-oxygen bonds can participate in nucleophilic reactions, while the carbon-phosphorus bond provides a handle for further functionalization.

Comparison with Similar Compounds

Understanding how Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate compares to related compounds provides valuable context for its applications and properties.

Related Phosphonate Compounds

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate can be compared with other phosphonate esters and dioxolane derivatives to highlight its unique characteristics:

CompoundStructural DifferencesComparative Properties
Diethyl PhosphiteLacks the dioxolane ringLess versatile in certain synthetic applications
Dimethyl ((1,3-dioxolan-2-yl)methyl)phosphonateContains methyl instead of ethyl groupsDifferent solubility and reactivity profile
Ethyl ((1,3-dioxolan-2-yl)methyl)phosphonateContains a single ethyl groupDifferent steric and electronic properties

The uniqueness of Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate lies in its combination of the dioxolane ring and the diethyl phosphonate group, providing a balance of reactivity and stability that is advantageous in various chemical transformations.

Structure-Activity Relationships

The structure-activity relationships observed with this compound and its analogs provide insights into how structural modifications affect function. For instance, changes in the alkyl groups attached to the phosphonate oxygen atoms can influence solubility, reactivity, and binding affinity in biological systems.

Similarly, modifications to the dioxolane ring can alter the compound's stability and its interactions with various reaction partners or biological targets. These structure-activity relationships are valuable for designing derivatives with enhanced properties for specific applications.

Research Findings and Case Studies

Scientific investigations into Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate have revealed various applications and properties that highlight its utility.

Synthetic Applications

Research has demonstrated the compound's effectiveness as a building block in organic synthesis, particularly in reactions requiring controlled formation of carbon-carbon bonds. Its participation in olefination reactions provides access to structurally diverse products with potential applications in pharmaceuticals and materials science.

Biological Activity Studies

Studies exploring the biological activity of this compound have revealed potential applications in enzyme inhibition and as a probe for investigating biochemical pathways. The ability of the phosphonate group to mimic phosphate esters found in natural substrates makes it valuable for studying enzymatic processes.

Analytical Methods

Proper characterization and analysis of Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate are essential for research and quality control purposes.

Spectroscopic Analysis

Several spectroscopic techniques are employed to characterize this compound:

Chromatographic Methods

Chromatographic techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), are used for purity assessment and separation from reaction mixtures. These methods are crucial for both research applications and quality control in production settings.

Future Perspectives

The ongoing research into Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate suggests several promising directions for future development.

Synthetic Methodology Advancement

Further refinement of synthetic methods may lead to more efficient, environmentally friendly production processes. Green chemistry approaches, such as solvent-free reactions or the use of renewable catalysts, represent potential areas for improvement in the synthesis of this compound.

Expanded Applications

Emerging applications in fields such as nanomaterials, drug delivery systems, and sustainable chemistry present opportunities for new uses of this versatile compound. Its unique combination of structural features may find novel applications as research in these fields advances.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator